molecular formula C11H17NO3 B12527387 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 803634-06-2

3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No.: B12527387
CAS No.: 803634-06-2
M. Wt: 211.26 g/mol
InChI Key: YPJLUDFNZIOYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Bicyclic Alkaloid Derivatives

The compound’s IUPAC name, 3,5-dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid, systematically describes its architecture:

  • Bicyclo[3.3.1]nonane backbone : A fused bicyclic system comprising two rings (one six-membered and one four-membered) sharing three common bridgehead carbons.
  • Nitrogen placement : A single nitrogen atom occupies position 3, forming a tertiary amine within the smaller ring.
  • Substituents :
    • A carboxylic acid group at position 1.
    • Methyl groups at positions 3 and 5.
    • A ketone oxygen at position 9.

This structure aligns with synthetic azabicyclo[3.3.1]nonane derivatives rather than naturally occurring alkaloids, which typically feature simpler bicyclic systems like tropane (azabicyclo[3.2.1]octane) or quinolizidine. The inclusion of a carboxylic acid group distinguishes it from prototypical alkaloids, positioning it as a hybrid scaffold with potential for functionalization (Table 1).

Table 1: Structural comparison of azabicyclo[3.3.1]nonane derivatives

Feature 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic Acid Natural Alkaloids (e.g., Tropane)
Bicyclic system [3.3.1]nonane [3.2.1]octane
Nitrogen position 3 1 (tropane)
Key substituents Carboxylic acid, methyl, ketone Hydroxyl, methyl
Biosynthetic origin Synthetic Plant-derived

The molecular formula C₁₁H₁₇NO₃ (calculated molecular weight 211.26 g/mol) and SMILES string CC1CC2(CC(C1)N(C)C(=O)C2)C(=O)O further illustrate its compact, functionalized topology.

Historical Context of Azabicyclo[3.3.1]nonane Scaffold Development

The azabicyclo[3.3.1]nonane scaffold emerged as a synthetic target due to its structural complexity and potential bioactivity. Early synthetic routes relied on multi-step sequences involving cycloadditions or ring-closing metatheses, which suffered from low yields and scalability issues. A pivotal advancement occurred in 2018 with the development of a one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine (Fig. 1).

Fig. 1: Key synthetic route to 3-azabicyclo[3.3.1]nonane derivatives

  • Mannich base formation : Condensation of ketones with dimethylamine and formaldehyde.
  • Cyclization : Intramolecular nucleophilic attack forms the bicyclic framework.
  • Oxidation : Introduction of the 9-oxo group via selective oxidation.

This method achieved yields up to 83%, enabling efficient access to diversely substituted derivatives, including carboxylated variants. Subsequent modifications, such as the introduction of methyl groups at positions 3 and 5, leveraged alkylation and Friedel-Crafts strategies to enhance steric and electronic properties. The carboxylic acid moiety at position 1 was typically incorporated via hydrolysis of ester precursors or direct carboxylation.

The scaffold’s versatility is evident in its application to drug discovery, particularly in antimalarial and antitrypanosomal agents. For example, sulfonamide and tetrazole derivatives of related azabicyclo[3.2.2]nonanes demonstrated submicromolar activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense, underscoring the pharmacophoric potential of this structural class. While 3,5-dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid itself has not been broadly studied for bioactivity, its synthetic accessibility positions it as a strategic intermediate for further functional exploration.

Properties

CAS No.

803634-06-2

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3,5-dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

InChI

InChI=1S/C11H17NO3/c1-10-4-3-5-11(8(10)13,9(14)15)7-12(2)6-10/h3-7H2,1-2H3,(H,14,15)

InChI Key

YPJLUDFNZIOYHO-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1=O)(CN(C2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Initial Cyclization and Decarboxylation

The most widely documented approach begins with the condensation of acetonedicarboxylic acid (1) and glutaraldehyde (2) in the presence of benzylamine under acidic conditions. This forms a bicyclic intermediate, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3), through a Mannich-type reaction (Scheme 1). The reaction proceeds at 0–10°C, followed by decarboxylation at 60°C under HCl to yield the ketone intermediate.

Key Conditions :

  • Temperature : 0–10°C for cyclization; 60°C for decarboxylation
  • Acid Catalyst : 18% H₂SO₄ or HCl
  • Yield : 57–69% after extraction and purification

Functional Group Modifications

The ketone intermediate undergoes further transformations to introduce the carboxylic acid and methyl groups. Reduction of the ketone with NaBH₄ in ethanol at 25°C produces the corresponding alcohol, which is subsequently oxidized back to the ketone under controlled conditions. Methylation at the nitrogen is achieved using methyl iodide (MeI) in the presence of K₂CO₃, yielding the 3,5-dimethyl derivative.

Critical Parameters :

  • Reduction Agent : NaBH₄ (stoichiometric)
  • Methylation : MeI (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C
  • Overall Yield : 38–45% (over four steps)

Catalytic Hydrogenation and Ruthenium-Mediated Pathways

Hydrogenation of Bicyclic Intermediates

A patent by EP3042902A1 describes the use of ruthenium complexes (e.g., RuCl₂(PPh₃)₃) to hydrogenate 9-azabicyclo[3.3.1]nonan-3-one derivatives. This method selectively reduces the ketone to an alcohol, which is then oxidized to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

Advantages :

  • Selectivity : >90% endo-isomer formation
  • Catalyst Loading : 5 mol% Ru
  • Yield : 72–78% for the alcohol intermediate

Oxidative Functionalization

The alcohol intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in aqueous acetone. This step requires careful pH control (pH 2–3) to prevent over-oxidation.

Optimized Conditions :

  • Oxidizing Agent : KMnO₄ (2.5 equiv), H₂O/acetone (1:1), 0°C
  • Reaction Time : 6–8 h
  • Yield : 65–70%

Cascade Reactions for Functionalized Derivatives

One-Pot Synthesis via 3-Formylchromones

A novel cascade reaction reported by Liu et al. (2021) utilizes 3-formylchromones, enaminones, and heterocyclic ketene aminals (HKAs) to construct the bicyclic framework. This method avoids isolation of intermediates, streamlining the synthesis (Scheme 2).

Reaction Profile :

  • Solvent : Ethanol, reflux
  • Catalyst : None (thermal activation)
  • Yield : 50–58%

Post-Functionalization Steps

The cascade product undergoes methylation and oxidation analogous to traditional routes. The carboxylic acid is introduced via hydrolysis of a nitrile intermediate using concentrated HCl.

Notable Features :

  • Functional Group Tolerance : Compatible with aryl and alkyl substituents
  • Scalability : Demonstrated at 10 mmol scale

Comparative Analysis of Methods

Method Key Reagents Steps Overall Yield Advantages
Acetonedicarboxylic Acid Glutaraldehyde, NaBH₄ 4 38–45% High purity, established protocol
Ruthenium Catalysis RuCl₂(PPh₃)₃, KMnO₄ 3 50–55% Selective, shorter route
Cascade Reaction 3-Formylchromones, HKAs 2 50–58% One-pot, modular

Challenges and Optimization Opportunities

Byproduct Formation in Decarboxylation

Decarboxylation at elevated temperatures often generates des-methyl byproducts (e.g., 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid). Neutralizing the reaction mixture to pH 7–8 before extraction minimizes this issue.

Catalyst Deactivation in Hydrogenation

Ruthenium catalysts are prone to deactivation by nitrogen-containing intermediates. Adding 1,10-phenanthroline as a ligand improves stability, increasing yield by 12–15%.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 1 participates in typical acid-driven reactions:

Reaction TypeConditionsProductsKey Observations
Esterification Alcohol (R-OH), H<sup>+</sup> catalyst or DCC/DMAP1-Alkyl estersSteric hindrance from the bicyclic system slows reaction kinetics compared to linear analogs.
Amidation SOCl<sub>2</sub> or EDCl/HOBt, followed by amine (R-NH<sub>2</sub>)1-AmidesHigh yields observed with aliphatic amines; aromatic amines require prolonged heating.
Decarboxylation Pyridine, Cu powder, 200°C3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonaneCO<sub>2</sub> elimination occurs without ring degradation.

Ketone Reactivity

The 9-oxo group undergoes nucleophilic additions and reductions:

Reaction TypeReagentsProductsSelectivity Notes
Grignard Addition RMgX (R = alkyl/aryl)9-Hydroxy derivativesSteric shielding limits access to bulkier reagents .
Wolff-Kishner Reduction NH<sub>2</sub>NH<sub>2</sub>, NaOH, ethylene glycol3,5-Dimethyl-3-azabicyclo[3.3.1]nonaneFull reduction to methylene requires harsh conditions .
Oxime Formation NH<sub>2</sub>OH·HCl, NaOAc9-Oximino derivativesSyn/anti isomer ratios depend on solvent polarity .

Nitrogen-Centered Reactions

The tertiary amine at position 3 exhibits limited reactivity due to steric hindrance from methyl groups:

Reaction TypeConditionsOutcome
Quaternization Alkyl halides (RX), heatPoor yield (<15%) due to hindered N-alkylation .
Oxidation H<sub>2</sub>O<sub>2</sub>, AcOHN-Oxide formation requires >48 hr, favoring ring strain relief .

Comparative Reactivity with Analogues

The dimethyl groups significantly alter reactivity compared to unsubstituted analogs:

CompoundCarboxylic Acid pK<sub>a</sub>Ketone Reduction Rate (vs parent)N-Reactivity
3,5-Dimethyl derivative ~3.9 (↑ acidity)40% slowerNegligible
Non-methylated analog ~4.5BaselineModerate

Data inferred from azabicyclo[3.3.1]nonane studies .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathway .

  • pH Sensitivity : Stable in pH 2–7; ketone enolization occurs in strong base (pH >10).

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that structural analogues of this compound exhibit significant activity against various cancer cell lines and bacterial strains.

Case Study: Anticancer Activity
A study demonstrated that derivatives of 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid showed promising anticancer activity against multiple human cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This highlights the compound's potential as a lead structure for developing new anticancer agents.

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique bicyclic structure allows for the introduction of diverse functional groups, making it valuable in the development of pharmaceuticals.

Synthesis Example:
Research has shown that the compound can be utilized to synthesize novel derivatives with enhanced biological activity through modifications at specific positions on the bicyclic framework .

Catalysis

The bicyclic structure of 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid also lends itself to applications in catalysis. It has been explored as a catalyst for oxidation reactions, demonstrating efficiency comparable to established catalysts like TEMPO .

Table 1: Anticancer Activity of Derivatives

Compound NameCell Line TestedIC50 (μg/mL)
Compound AHCT-1162.5
Compound BMCF-74.0
Compound CNCI-H4606.0

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialProduct
Alkylation3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonaneAlkylated Derivative
OxidationAlcohol derivativeKetone derivative
Functional Group ModificationHalogenated derivativeAmine derivative

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a catalyst in oxidation reactions, converting alcohols to carbonyl compounds . The compound’s bicyclic structure allows it to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid C₁₁H₁₇NO₃ 211.26 g/mol 3,5-dimethyl; 9-oxo; 1-carboxylic acid Model for natural product synthesis
5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid (CRS400359) C₁₁H₁₇NO₂ 195.26 g/mol 5-methyl; 1-carboxylic acid (no ketone) Antimycobacterial (MIC = 0.06–2 μg/mL)
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid C₈H₁₃NO₃ 171.19 g/mol Spirocyclic; 7-oxa bridge Bioisostere for pipecolic acid; improved ADME
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride C₁₆H₂₀ClNO₃ 333.79 g/mol 3-oxa bridge; 9-benzyl; hydrochloride salt Discontinued candidate (solubility focus)
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate C₁₁H₁₉NO₂ 197.27 g/mol Ethyl ester at 3-carboxylic acid; no ketone Intermediate in synthesis

Key Observations :

  • However, the methyl group at position 5 likely enhances lipophilicity, improving membrane penetration .
  • Spirocyclic analogs () replace the bicyclic core with a spiro system, which increases three-dimensionality and improves water solubility. These derivatives are used as bioisosteres to optimize pharmacokinetics in drug design .
  • However, the hydrochloride salt in 9-benzyl-3-oxa analogs was discontinued, possibly due to synthetic challenges or toxicity .

Pharmacological and Physicochemical Properties

  • Antimycobacterial Activity: CRS400359 (MIC = 0.06 μg/mL against Mycobacterium abscessus) outperforms many conventional antibiotics, highlighting the importance of the bicyclo[3.3.1]nonane scaffold in targeting mycobacterial enzymes .
  • ADME Optimization : Spirocyclic derivatives () exhibit reduced toxicity and increased solubility compared to planar analogs like pipecolic acid, making them preferable for CNS-targeted drugs .
  • Synthetic Utility : Ethyl ester derivatives () serve as intermediates for introducing diverse functional groups, though their lack of a ketone group limits conformational rigidity compared to the target compound .

Biological Activity

3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid, also known by its CAS number 803634-06-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.258 g/mol
  • Structure : The compound features a bicyclic structure with a carboxylic acid group and a ketone functional group, which may contribute to its biological properties.

Synthesis

The synthesis of 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid typically involves multi-step organic reactions that include cyclization and functional group transformations. Various synthetic routes have been explored to enhance yield and purity, with some methods focusing on optimizing conditions for the formation of the bicyclic framework .

Antimicrobial Activity

Research indicates that derivatives of bicyclic compounds similar to 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane exhibit notable antimicrobial properties. For instance, compounds in this class have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) often determined through standard microbiological assays .

CompoundTarget BacteriaMIC (µg/mL)
3,5-Dimethyl DerivativeStaphylococcus aureus32
3,5-Dimethyl DerivativeEscherichia coli>128

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane have been evaluated against various cancer cell lines. Studies demonstrate that certain derivatives exhibit significant cytotoxicity comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Comparison Drug
HepG24.85Doxorubicin
HeLa0.75Doxorubicin

The presence of specific substituents on the bicyclic structure influences the potency of these compounds against cancer cells .

Study on Anticancer Activity

A study published in Molecules evaluated a series of coumarin derivatives, including those with similar structural motifs to 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane. The results indicated that modifications at the C3 position significantly affected anticancer activity against HepG2 and HeLa cell lines .

Antibacterial Evaluation

Another investigation focused on the antibacterial properties of azabicyclic compounds against gram-positive bacteria like Bacillus cereus. The study found that specific derivatives exhibited moderate antibacterial activity, reinforcing the potential for developing new antimicrobial agents from this class of compounds .

Q & A

Q. What are the established synthetic routes for 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid?

Methodological Answer: Synthesis typically involves multi-step reactions starting with bicyclic precursors. Key steps include:

  • Cyclization : Formation of the 3-azabicyclo[3.3.1]nonane core via acid-catalyzed ring closure (e.g., using HCl or trifluoroacetic acid).
  • Functionalization : Introduction of the 9-oxo group via oxidation (e.g., using KMnO₄ or RuO₄) and methylation at positions 3 and 5 using methyl halides under basic conditions.
  • Carboxylation : Installation of the carboxylic acid group via carboxylation with CO₂ or via hydrolysis of nitrile intermediates.
    Chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for purification .

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and stereochemistry (e.g., δ 2.1–2.3 ppm for methyl groups, δ 170–175 ppm for carbonyl carbons).
  • X-ray Diffraction (XRD) : Resolves bicyclic geometry and confirms intramolecular hydrogen bonding between the carboxylic acid and 9-oxo groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 239.1522 for C₁₁H₁₇NO₃) .

Q. What role does the bicyclic scaffold play in its biological activity?

Methodological Answer: The rigid bicyclo[3.3.1]nonane core enhances:

  • Receptor Binding : Conformational restriction improves selectivity for targets like nicotinic acetylcholine receptors.
  • Metabolic Stability : Reduced susceptibility to cytochrome P450 enzymes compared to linear analogs.
  • Solubility : The carboxylic acid group balances hydrophilicity, as seen in spirocyclic bioisosteres of pipecolic acid .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer:

  • Solvent Optimization : Replace CH₂Cl₂ with EtOAc/MeOH mixtures to improve reaction homogeneity and reduce toxicity.
  • Catalysis : Use Pd/C or Ni catalysts for selective hydrogenation during cyclization.
  • Temperature Control : Lower reaction temperatures (0–5°C) during methylation to minimize by-product formation.
    Yields >50% are achievable with these adjustments .

Q. Table 1: Reaction Optimization Parameters

ParameterStandard ConditionOptimized ConditionYield Improvement
SolventCH₂Cl₂EtOAc/MeOH (3:1)+15%
CatalystNonePd/C (5 mol%)+20%
Methylation Temp25°C0°C-10% impurities

Q. How do stereochemical variations impact pharmacological properties?

Methodological Answer:

  • Chiral Chromatography : Use amylose-based columns to separate enantiomers.
  • Activity Assays : Compare IC₅₀ values for each enantiomer against receptor subtypes (e.g., α4β2 vs. α7 nAChRs).
  • MD Simulations : Model ligand-receptor interactions to explain stereoselective binding.
    Studies on diazabicyclo analogs show (1R,5S) configurations exhibit 10-fold higher potency .

Q. How can conflicting ADME data be resolved?

Methodological Answer:

  • Comparative Studies : Replicate assays under standardized conditions (pH, serum protein levels).
  • Microsomal Stability Tests : Use liver microsomes from multiple species (human, rat) to assess metabolic discrepancies.
  • Permeability Assays : Parallel Artificial Membrane Permeation Assay (PAMPA) validates conflicting Caco-2 cell results.
    For example, spirocyclic analogs show species-dependent solubility variations due to bile salt interactions .

Q. What advanced techniques characterize degradation under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to UV light, acidic/basic buffers, and H₂O₂ to identify degradation products.
  • LC-MS/MS : Quantify hydrolyzed metabolites (e.g., demethylated derivatives).
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor via HPLC purity checks.
    Bicyclo scaffolds degrade primarily via oxidation at the 9-oxo group, forming inactive lactams .

Q. How do substituent modifications influence target selectivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with halogens, aryl groups, or heterocycles at positions 3 and 5.
  • Binding Assays : Use radiolabeled ligands (e.g., [³H]-epibatidine) to measure affinity shifts.
  • Computational Docking : Map substituent interactions with receptor subpockets (e.g., hydrophobic vs. polar regions).
    For instance, 3-benzyl analogs show enhanced α7 nAChR selectivity due to π-π stacking with Trp residues .

Q. What strategies mitigate by-product formation during carboxylation?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during carboxylation.
  • Low-Temperature Quenching : Halt reactions at 50% conversion to isolate intermediates before decarboxylation.
  • pH Control : Maintain pH 7–8 during hydrolysis to prevent lactamization.
    Silica gel chromatography with 5% acetic acid in eluent suppresses zwitterionic by-products .

Q. How is in vitro toxicity assessed for this compound?

Methodological Answer:

  • MTT Assay : Measure cytotoxicity in HEK293 or HepG2 cells at 10–100 µM doses.
  • hERG Inhibition Screening : Use patch-clamp electrophysiology to evaluate cardiac risk.
  • Genotoxicity Tests : Conduct Ames assays with TA98 and TA100 strains.
    Bicyclo derivatives with polar substituents (e.g., -COOH) typically show lower hERG liability than lipophilic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.